molecular formula C11H12O6 B12538196 4,5-Dimethoxy-3-methylphthalic acid

4,5-Dimethoxy-3-methylphthalic acid

Cat. No.: B12538196
M. Wt: 240.21 g/mol
InChI Key: RFWPNYKNNZXUGH-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-3-methylphthalic acid is an organic compound with the molecular formula C11H12O6. It is a derivative of phthalic acid, characterized by the presence of two methoxy groups and a methyl group attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-3-methylphthalic acid typically involves the methoxylation of 3-methylphthalic acid. One common method includes the use of dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-3-methylphthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

4,5-Dimethoxy-3-methylphthalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-3-methylphthalic acid involves its interaction with specific molecular targets. The methoxy groups and the aromatic ring structure allow it to participate in various biochemical pathways. It can act as an antioxidant by scavenging free radicals and may inhibit certain enzymes involved in inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphthalic acid
  • 4,5-Dimethoxyphthalic acid
  • 3-Methylphthalic acid

Uniqueness

4,5-Dimethoxy-3-methylphthalic acid is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

4,5-dimethoxy-3-methylphthalic acid

InChI

InChI=1S/C11H12O6/c1-5-8(11(14)15)6(10(12)13)4-7(16-2)9(5)17-3/h4H,1-3H3,(H,12,13)(H,14,15)

InChI Key

RFWPNYKNNZXUGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1OC)OC)C(=O)O)C(=O)O

Origin of Product

United States

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